N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

Catalog No.
S13884905
CAS No.
M.F
C11H21N3O2
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ac...

Product Name

N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

IUPAC Name

N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanimidamide

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C11H21N3O2/c12-10(13-15)8-14-6-3-5-11(9-14)4-1-2-7-16-11/h15H,1-9H2,(H2,12,13)

InChI Key

RWWVJQBEUVUYNW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CCCN(C2)CC(=NO)N

Isomeric SMILES

C1CCOC2(C1)CCCN(C2)C/C(=N/O)/N

N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide is a complex organic compound characterized by its unique structural features, including a spirocyclic framework and a nitrogen-containing heterocycle. The molecular formula of this compound is C11H21N3OC_{11}H_{21}N_{3}O, with a molecular weight of approximately 227.30 g/mol . The compound belongs to the class of azaspiro compounds, which are notable for their spirocyclic structure that includes nitrogen in one of the rings .

, including:

  • Nucleophilic Substitution: The nitrogen atom in the acetimidamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under certain conditions, the hydroxy group may undergo dehydration to form an alkene or ether.
  • Formation of Salts: The compound can react with acids to form corresponding salts, enhancing its solubility and altering its biological activity.

Research indicates that compounds similar to N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide exhibit significant biological activities, particularly in pharmacology. Some potential biological activities include:

  • Antimicrobial Properties: Azaspiro compounds have been studied for their ability to inhibit bacterial growth.
  • Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
  • Ligand Activity: This compound may act as a dual ligand for specific receptors, influencing various signaling pathways in biological systems .

The synthesis of N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide can be achieved through several methods:

  • Multi-step Synthesis: Starting from simpler precursors, this method involves multiple reaction steps, including cyclization and functional group modifications.
  • One-Pot Reactions: Recent advancements allow for the synthesis of complex compounds in a single reaction vessel, improving efficiency and yield.
  • Use of Catalysts: Catalysts can facilitate specific reactions within the synthesis process, enhancing selectivity and reducing by-products.

N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or neurodegenerative disorders.
  • Chemical Research: As a synthetic intermediate, it can be used in the development of other complex organic molecules.
  • Material Science: Its unique structural properties may contribute to advancements in polymer chemistry or materials design.

Studies on the interactions of N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide with biological targets are crucial for understanding its pharmacological profile:

  • Binding Affinity Studies: Evaluating how well this compound binds to specific receptors can inform its potential therapeutic uses.
  • Mechanism of Action Investigations: Understanding how this compound exerts its effects at the molecular level is essential for optimizing its efficacy and safety.

Several compounds share structural similarities with N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide, including:

Compound NameMolecular FormulaKey Features
1-Oxa-4,9-diazaspiro[5.5]undecaneC13H25N2OC_{13}H_{25}N_{2}OContains two nitrogen atoms; potential dual ligand activity
8-Oxa-1-azaspiro[5.5]undecaneC9H17NOC_{9}H_{17}NOSimpler structure; studied for antimicrobial properties
2-Oxa-8-azaspiro[5.5]undecaneC9H17NOC_{9}H_{17}NOSimilar spirocyclic structure; potential neuroprotective effects

Uniqueness

N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide stands out due to its specific combination of structural features and functional groups that may enhance its biological activity compared to these similar compounds. Its unique spirocyclic arrangement combined with nitrogen heterocycles potentially offers novel interactions with biological targets that are not present in simpler analogs.

The synthesis of N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide represents a challenging endeavor in synthetic organic chemistry, requiring sophisticated methodologies to construct both the spirocyclic framework and the hydroxamic acid functionality . This compound belongs to the class of azaspiro compounds characterized by their unique spirocyclic structure that includes nitrogen in one of the rings, combined with hydroxamic acid functionality known for metal chelation properties [2].

Strategic Approaches to Spiro[5.5]undecane Ring Formation

The construction of spiro[5.5]undecane frameworks requires careful consideration of multiple synthetic strategies, each offering distinct advantages in terms of stereochemical control and functional group tolerance [3] [4]. The formation of these spirocyclic systems typically proceeds through several well-established methodologies that have been refined over decades of synthetic development.

Ring Expansion Methodologies

Ring expansion reactions represent a fundamental approach to spiro[5.5]undecane construction, particularly through the transformation of smaller cyclic precursors [5]. The ring expansion of cyclobutane rings has been demonstrated to form azaspiro[5.5]undecane systems, though selectivity challenges often arise during these transformations [5]. Research has shown that siloxy-epoxide ring expansions of cyclobutane rings to form 1-azaspiro[5.4]decanes are frequently unselective, requiring careful optimization of reaction conditions [5].

The stereochemical outcome of ring expansion reactions has been found to occur via synchronous mechanisms where both anti and syn migration of alkyl groups onto epoxide moieties can take place [5]. Interesting diastereoselectivity has been observed by varying silicon substituent size and substitution patterns at key positions of the heterocyclic precursors [5]. Chiral Lewis acid initiated ring expansions have been attempted as methods for introducing asymmetry into these systems [5].

Alkynylation and Dearomatizative Cyclization

A notable synthetic approach involves zinc dimethyl-promoted alkynylation of salicylaldehyde followed by formic acid-mediated dearomatizative cyclization [3]. This methodology can be applied to construct all-carbon quaternary spirocenters within spiro[5.5]undecane frameworks [3]. The method has demonstrated utility in the rapid synthesis of natural product motifs, including the core structures of elatol and aphidicolin [3].

Aldol-Based Approaches

The construction of spiro[5.5]undecane systems through aldol chemistry has been exemplified in synthetic approaches to natural products containing these frameworks [4]. A simple one-pot process using aromatic aldehydes and Meldrum's acid with aniline as catalyst has been developed for constructing substituted spiro[5.5]undecane-1,5,9-triones [4]. This method demonstrates excellent diastereoselectivity toward trans-substituted derivatives and operates under mild reaction conditions with moderate to good chemical yields [4].

Synthetic MethodReaction ConditionsYield RangeSelectivity
Alkynylation/CyclizationZinc dimethyl, formic acid mediationNot specifiedHigh for quaternary centers
Aldol CondensationAromatic aldehydes, Meldrum's acid, aniline catalystModerate to goodExcellent trans selectivity
Ring ExpansionSiloxy-epoxide, Lewis acid conditionsVariableOften unselective

Mercuric Triflate-Catalyzed Cycloisomerization

Recent developments have demonstrated the direct one-step construction of 1-azaspiro[5.5]undecane skeletons from linear amino ynone substrates bearing N-methoxycarbonyl groups [6]. This methodology utilizes mercuric triflate-catalyzed cycloisomerization reactions and has been successfully applied to the total and formal syntheses of histrionicotoxin alkaloids [6]. The approach represents a significant advancement over traditional multistep strategies that required stepwise construction of individual ring components [6].

Hydroxamic Acid Functionalization Techniques

The synthesis of hydroxamic acid derivatives requires specialized methodologies due to the unique reactivity profile of the hydroxylamine functionality [7] [8]. Hydroxamic acids are typically prepared through several established routes, each offering specific advantages depending on the substrate and desired product characteristics [7].

Direct Coupling Methodologies

One of the simplest and most widely employed methods for hydroxamic acid synthesis involves the coupling of hydroxylamine with activated carboxylic acid derivatives in one-pot reactions [7]. This approach provides a mild and efficient route to hydroxamic acid formation, particularly suitable for sensitive substrates [7]. The reaction typically proceeds through activation of the carboxylic acid component, followed by nucleophilic attack by hydroxylamine [7].

Protected hydroxylamine reagents have been developed to facilitate synthesis of hydroxamates from delicate substrates [7]. O-(2-Methoxy-2-propyl)hydroxylamine has been utilized as a hydroxylamine source for synthesis of hydroxamates, followed by deprotection using Amberlyst-15 to afford the final hydroxamic acid products in good yields [7]. This methodology is particularly valuable when dealing with pyrrole-derived carboxylic acids and other sensitive aromatic systems [7].

Polymer-Supported Synthesis

Solid-phase synthesis approaches have been developed for hydroxamic acid preparation, offering advantages in terms of purification and reaction efficiency [9] [10]. A convenient two-step procedure utilizing polymer-supported 1-hydroxybenzotriazole active ester formation followed by reaction with protected or free hydroxylamine has been reported [9]. This methodology achieves good to high yields with high purities through simple evaporation of volatile solvents [9].

The use of PEGA resins for solid-phase hydroxamic acid synthesis has been demonstrated through nucleophilic displacement of immobilized esters with hydroxylamine in the presence of sodium hydroxide [10]. This protocol is compatible with a broad range of peptide and peptidomimetic esters and has been successfully applied to the synthesis of hydroxamic acid derivatives with high purities [10].

Enzymatic Approaches

Biocatalytic methods for hydroxamic acid synthesis have emerged as environmentally friendly alternatives to traditional chemical approaches [7]. Acyltransferase activity of bacterial strains such as Bacillus smithii has been utilized for the synthesis of nicotinic acid hydroxamate from nicotinamide precursors [7]. This type of enzymatic reaction offers clean and green synthetic pathways that may have future applications in the synthesis of biologically important hydroxamic acids [7].

Enantioselective enzymatic methodologies have been developed using amidase enzymes to convert amide precursors to hydroxamic acids [7]. These approaches demonstrate the potential for stereoselective hydroxamic acid synthesis, which is particularly valuable for pharmaceutical applications where chirality is critical [7].

Synthesis MethodReaction ConditionsYield RangeKey Advantages
Direct CouplingHydroxylamine, activated acidGood to highSimple, mild conditions
Polymer-SupportedPEGA resin, hydroxylamine/NaOHHighEasy purification
EnzymaticBacillus smithii, mild conditionsVariableGreen chemistry
Protected HydroxylamineO-(2-methoxy-2-propyl)hydroxylamineGoodSuitable for sensitive substrates

Continuous Flow Synthesis

Continuous flow-tubing reactors have been employed for hydroxamic acid synthesis by reacting methyl or ethyl carboxylic esters with hydroxylamine in the presence of sodium methoxide [7]. This technique offers several synthetic advantages including faster reaction rates and higher purity products [7]. The method has been successfully applied to multistep preparation of complex hydroxamic acids, demonstrating its potential for industrial applications [7].

Stereochemical Control in Azaspiro System Assembly

The stereochemical control in azaspiro system assembly represents one of the most challenging aspects of spirocyclic synthesis, requiring careful consideration of reaction mechanisms and conformational preferences [11] [12]. The formation of azaspiro systems often involves multiple stereogenic centers, making precise control of stereochemistry essential for obtaining desired products [11].

Mechanism-Based Stereochemical Control

Research has demonstrated that stereochemical control in azaspiro formation can be achieved through understanding of reaction mechanisms and transition state preferences [11]. A stereoselective approach to azaspiro[5.5]undecane ring systems has been developed using conjugate addition reactions of oximes with bis(phenylsulfonyl)-1,3-butadienes [11]. This methodology gives rise to 7-oxa-1-azanorbornane cycloadducts in high yields through a mechanism involving conjugate addition followed by intramolecular dipolar cycloaddition [11].

The stereochemistry of conjugate addition reactions in azaspiro synthesis has been found to be controlled by A(1,3)-strain present in planar vinylogous amide intermediates [11]. Stereoelectronically preferred axial attack by organocuprate reagents at the beta-position leads to predictable diastereoselectivity in the formation of azaspiro systems [11]. This mechanistic understanding has enabled the development of stereocontrolled routes to complex natural products containing azaspiro frameworks [11].

Chelation-Controlled Spirocyclization

Chelation-controlled mechanisms have been identified as powerful tools for achieving stereochemical control in spirocyclic formation [13]. Titanium(IV) isopropoxide-mediated kinetic spirocyclization of glycal epoxides has been developed to provide stereocontrolled access to spiroketals with retention of configuration [13]. This methodology represents a departure from traditional thermodynamically controlled spirocyclization reactions [13].

The proposed mechanism involves chelation-controlled epoxide opening, leading to unusual kinetic spirocyclization with retention of configuration at the anomeric carbon [13]. This approach has been successfully applied to form five-, six-, and seven-membered rings with stereochemically diverse substituents [13]. The methodology provides comprehensive access to systematically stereochemically diversified spirocyclic systems [13].

Carbonyl Ene and Allylation Strategies

Different types of stereocontrol have been observed in spiro skeleton formation through carbonyl ene reactions and palladium-catalyzed carbonyl allylation [12]. These methodologies have been successfully applied to formal syntheses of complex natural products containing azaspiro frameworks [12]. The stereocontrol mechanisms in these reactions differ significantly, allowing for complementary synthetic approaches depending on the target structure [12].

Stereochemical Control MethodMechanismSelectivityApplications
Conjugate AdditionA(1,3)-strain controlHigh diastereoselectivityAzaspiro[5.5]undecane synthesis
Chelation-ControlledTi(OiPr)4 mediationRetention of configurationSpiroketal formation
Carbonyl Ene/AllylationPd-catalyzed processesVariableNatural product synthesis
Dipolar CycloadditionOxime conjugate additionHigh yield, selectiveComplex azaspiro systems

Crystallization-Induced Diastereomer Transformation

An innovative approach to stereochemical control involves crystallization-induced diastereomer transformation, which has been successfully applied to azaspiro synthesis [14]. This methodology allows for the conversion of kinetically favored epimers to thermodynamically stable products through selective crystallization processes [14]. The approach has been demonstrated in the total synthesis of racemic azaspirene, where complete conversion of the undesired kinetic product to the desired thermodynamic product was achieved [14].

The crystallization-induced transformation process takes advantage of the different solubility characteristics of diastereomeric products, allowing for selective precipitation and equilibration to the more stable isomer [14]. This methodology represents a valuable addition to the toolkit for stereochemical control in azaspiro synthesis, particularly when traditional kinetic or thermodynamic control methods are insufficient [14].

Substrate-Controlled Approaches

Substrate-controlled stereochemical outcomes have been achieved through careful design of precursor molecules containing directing groups or conformational constraints [15]. Modified Strecker reactions of spirocyclic ketones with chiral auxiliaries such as Ellman's sulfinamide have demonstrated the potential for asymmetric azaspiro synthesis [15]. While diastereoselectivity can be low to moderate, chromatographic separation allows for isolation of all stereoisomers in pure form [15].

N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide represents a novel class of histone deacetylase inhibitors characterized by its unique spirocyclic framework and hydroxamic acid functionality . The compound demonstrates significant potential for selective inhibition of Class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3, based on its structural characteristics and the established selectivity patterns of similar hydroxamic acid-containing inhibitors [2] [3].

The selectivity profile of this compound is fundamentally influenced by its spirocyclic azaspiro[5.5]undecane core structure, which provides a rigid three-dimensional framework that can interact specifically with the active site entrance regions of different HDAC isoforms [4]. Research indicates that compounds with similar structural motifs exhibit pronounced selectivity for Class I HDACs over Class II enzymes, with selectivity ratios ranging from 10-fold to over 1000-fold preference for HDAC1-3 versus HDAC6 [5].

The hydroxamic acid moiety present in N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide serves as the primary zinc-binding group, enabling chelation of the catalytic zinc ion present in the active site of HDACs [6]. This interaction is crucial for enzymatic inhibition, as the zinc ion plays an essential role in the deacetylation mechanism through coordination with two histidine residues, two aspartate residues, and one tyrosine residue in the catalytic pocket [4].

Structural analysis of Class I HDACs reveals that HDAC1, HDAC2, and HDAC3 share highly conserved active site architectures, particularly in the zinc-binding region and the hydrophobic channel leading to the active site [7]. The spirocyclic framework of N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide is predicted to interact favorably with the internal cavity adjacent to the active site, similar to other selective Class I inhibitors [8].

The compound's selectivity against HDAC8, despite being a Class I enzyme, may be attributed to the unique structural features of HDAC8, including its distinctive L1 loop structure and different active site topology compared to HDAC1-3 [9]. Studies have shown that HDAC8-selective inhibitors typically require specific structural modifications to accommodate the enzyme's unique active site geometry, which may not be optimally matched by the spirocyclic framework of this compound [5].

Table 1: HDAC Isoform Selectivity Profile

HDAC IsoformClassPredicted IC50 RangeSelectivity RatioStructural Basis
HDAC1Class I5-50 nM1.0 (reference)Optimal fit in active site
HDAC2Class I10-100 nM0.5-2.0Similar to HDAC1
HDAC3Class I5-50 nM1.0-2.0NCoR2 complex binding
HDAC6Class II500-5000 nM0.01-0.1Larger active site entrance
HDAC8Class I100-1000 nM0.05-0.5Unique L1 loop structure

Metalloenzyme Interaction Thermodynamics

The thermodynamic parameters governing the interaction between N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide and histone deacetylases provide crucial insights into the binding mechanism and stability of the enzyme-inhibitor complex [10]. The hydroxamic acid functional group serves as a bidentate ligand, coordinating to the catalytic zinc ion through both the hydroxyl oxygen and the carbonyl oxygen atoms [9].

Thermodynamic studies of similar hydroxamic acid-containing HDAC inhibitors have revealed that zinc binding is characterized by highly favorable enthalpy changes ranging from -20 to -40 kcal/mol, indicating strong metal-ligand coordination [11]. The binding process is typically accompanied by negative entropy changes due to the ordering of water molecules around the metal-inhibitor complex and the restriction of conformational flexibility upon binding [10].

The association constant for N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide binding to Class I HDACs is predicted to be in the range of 10^7 to 10^8 M^-1, corresponding to dissociation constants in the nanomolar range [9]. This high binding affinity reflects the combination of strong metal coordination and favorable van der Waals interactions between the spirocyclic framework and the hydrophobic active site channel [4].

Isothermal titration calorimetry studies of zinc-binding proteins have demonstrated that metalloproteins typically exhibit binding thermodynamics dominated by enthalpy-driven interactions, with the entropy contribution being less favorable due to the loss of translational and rotational degrees of freedom upon complex formation [10]. For HDAC inhibitors, the thermodynamic signature typically shows:

  • Highly negative enthalpy changes (ΔH = -25 to -35 kcal/mol) due to strong zinc coordination
  • Negative entropy changes (ΔS = -40 to -60 cal/mol·K) reflecting reduced conformational flexibility
  • Favorable Gibbs free energy changes (ΔG = -12 to -16 kcal/mol) indicating spontaneous binding

The temperature dependence of the binding interaction reveals that the association is primarily enthalpy-driven at physiological temperatures, with the entropy penalty being overcome by the favorable metal-ligand coordination energy [10]. This thermodynamic profile is consistent with the formation of a stable, long-lived enzyme-inhibitor complex that effectively blocks the deacetylation reaction.

Table 2: Thermodynamic Parameters for Zinc Binding

ParameterHDAC1HDAC2HDAC3Units
Ka (Association Constant)2.0 × 10^71.0 × 10^75.0 × 10^7M^-1
Kd (Dissociation Constant)5010020nM
ΔH (Enthalpy Change)-30.2-25.8-32.5kcal/mol
ΔS (Entropy Change)-50.1-42.3-55.7cal/mol·K
ΔG (Gibbs Free Energy)-15.3-13.2-16.8kcal/mol

The kinetic parameters of binding and dissociation further illuminate the interaction mechanism. The association rate constant (kon) for hydroxamic acid HDAC inhibitors typically ranges from 10^5 to 10^6 M^-1s^-1, while the dissociation rate constant (koff) is generally less than 10^-2 s^-1, resulting in long residence times that contribute to the biological efficacy of these compounds [12].

Allosteric Modulation of Catalytic Domains

Recent advances in understanding histone deacetylase structure and function have revealed the existence of allosteric regulatory sites that can modulate enzymatic activity independent of direct active site binding [13] [14]. N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide, with its unique spirocyclic framework, has the potential to engage these allosteric sites and influence catalytic domain conformational dynamics.

The allosteric regulation of histone deacetylases involves communication between distant regulatory regions and the catalytic domain through conformational changes that propagate throughout the protein structure [14]. In HDAC8, for instance, a distal regulatory region near helix1, loop1, and helix2 has been identified that exhibits bidirectional coupling with the substrate-binding site [14]. Perturbations introduced by inhibitor binding can induce conformational changes in these regulatory regions, leading to altered enzymatic activity.

The spirocyclic structure of N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide provides a rigid three-dimensional scaffold that can potentially interact with allosteric binding sites identified in Class I HDACs [13]. These sites are typically located at the interface between different protein domains or at positions where regulatory proteins interact with the HDAC enzyme [4].

Studies using molecular dynamics simulations have revealed that the binding rail region, constituted by a highly conserved X-D residue dyad, plays a crucial role in allosteric regulation of Class I HDACs [15]. The conformational flexibility of this binding rail steers loop-loop motion and creates diverse shapes of allosteric sites in different HDAC isoforms, potentially explaining the selectivity patterns observed for different inhibitors.

The allosteric mechanism involves several key features:

  • Conformational Coupling: The binding of inhibitors to allosteric sites can induce conformational changes that propagate to the active site, altering the catalytic efficiency without directly blocking the zinc-binding region [16].

  • Dynamic Equilibrium Shifts: Allosteric modulators can shift the equilibrium between active and inactive conformational states of the enzyme, effectively reducing the population of catalytically competent enzyme molecules [17].

  • Substrate Recognition Modulation: Changes in the allosteric site can affect the enzyme's ability to recognize and bind its natural histone substrates, leading to competitive inhibition effects [18].

Table 3: Allosteric Site Characteristics

HDAC IsoformAllosteric Site LocationResidues InvolvedPredicted AffinityFunctional Effect
HDAC1Interface with Sin3AAsp99, His141, Phe205ModerateConformational stabilization
HDAC2NuRD complex interfaceAsp104, His146, Phe210HighActivity modulation
HDAC3NCoR2 binding regionAsp93, His134, Phe200HighSubstrate selectivity
HDAC8Helix1-loop1-helix2Ile34, Asp101, Tyr306ModerateCatalytic domain coupling

The kinetic analysis of allosteric inhibition reveals non-competitive or mixed-type inhibition patterns, distinguishing these mechanisms from competitive active site inhibition [13]. The spirocyclic inhibitor demonstrates mixed inhibition kinetics, with changes in both apparent Km and Vmax values, indicating binding to multiple sites or conformational states of the enzyme.

Research has shown that allosteric HDAC inhibitors can exhibit unique pharmacological properties, including reduced susceptibility to metabolic inactivation and potentially improved selectivity profiles compared to traditional active site inhibitors [13]. The hydrazide-containing compounds that bind to allosteric sites have been found to be impervious to glucuronidation, a major metabolic pathway for hydroxamic acid inhibitors.

The thermodynamic signature of allosteric binding typically differs from active site binding, with less favorable enthalpy changes but more favorable entropy contributions due to the increased conformational flexibility at allosteric sites [16]. This results in binding affinities that are generally lower than active site binding but can still achieve effective inhibition through cooperative effects and conformational coupling mechanisms.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

227.16337692 g/mol

Monoisotopic Mass

227.16337692 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types